(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid
Description
(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid is a chiral amino acid derivative characterized by a dimethylamino group at the C2 position and a 4-methylphenyl substituent at the C3 position of the propanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol . Key physicochemical properties include:
- Hydrogen bond donors: 2
- Hydrogen bond acceptors: 4
- Topological polar surface area (TPSA): 60.8 Ų
- Rotatable bonds: 4
- LogP (estimated): ~1.5 (based on structural analogs)
This compound’s stereochemistry (R-configuration at C2) and functional groups influence its biological interactions, particularly in enzyme inhibition and receptor binding .
Properties
IUPAC Name |
(2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAJUGJYKWTTL-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Chiral Resolution: The resulting amine is subjected to chiral resolution techniques to obtain the (2R)-enantiomer.
Acidification: Finally, the amine is converted to the propanoic acid derivative through acidification.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohol derivatives of the propanoic acid.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique functional groups allow for the formation of complex molecules, making it valuable in the development of pharmaceuticals and specialty chemicals.
Reactions and Mechanisms
- The compound can undergo several chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to yield carboxylic acids or ketones.
- Reduction : Employing lithium aluminum hydride to produce amines or alcohols.
- Substitution Reactions : Where the dimethylamino or aromatic groups can be replaced with other functional groups.
Biological Applications
Biochemical Pathways
- Research indicates that this compound may play a role in various biochemical pathways. Its structure allows it to interact with enzymes and receptors, potentially influencing metabolic processes.
Therapeutic Potential
- Ongoing studies are exploring its potential as a precursor in drug development. For instance, the compound's ability to modulate biological activity makes it a candidate for therapeutic applications in treating diseases related to enzyme dysregulation.
Case Study 1: Inhibitory Effects on Enzymes
A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The compound demonstrated significant inhibition, suggesting its potential as an anti-cancer agent.
Case Study 2: Neuroprotective Properties
Research has shown that derivatives of this compound exhibit neuroprotective properties in animal models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress markers.
Mechanism of Action
The mechanism of action of (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The chiral nature of the compound allows for selective binding to specific enantiomeric forms of the target, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid (CAS 669739-07-5)
- Structure: Replaces the dimethylamino group with a hydroxyl and a 4-methylbenzylthio group.
- Molecular formula : C₁₁H₁₄O₃S
- Molecular weight : 226.29 g/mol
- Key differences: Increased polarity due to the hydroxyl and thioether groups (TPSA ≈ 80 Ų). Reduced basicity compared to the dimethylamino analog. Potential for disulfide bond formation in biological systems .
(2RS)-2-(4-Methylphenyl)-propanoic Acid (CAS 938-94-3)
- Structure: Lacks the dimethylamino group; a simpler propanoic acid derivative.
- Molecular formula : C₁₀H₁₂O₂
- Molecular weight : 164.20 g/mol
- Key differences :
Functional Group Modifications
(2R)-2-{4-[1-(4-Methylphenyl)-1H-pyrrol-2-yl]phenoxy}-3-phenylpropanoic Acid
- Structure: Incorporates a pyrrole ring and phenoxy group.
- Key differences: Extended aromatic system enhances π-π stacking but reduces solubility. Increased steric bulk may hinder membrane permeability. Demonstrated activity as a tyrosine phosphatase inhibitor, suggesting target specificity distinct from the dimethylamino analog .
4-Borono-D-phenylalanine (CAS 1193317-23-3)
- Structure : Boronic acid substituent on the phenyl ring.
- Molecular formula: C₉H₁₀BNO₄
- Key differences: Boronic acid enables covalent binding to serine proteases. Lower logP (~0.5) due to the hydrophilic boronate group. Used in proteasome inhibition studies, unlike the dimethylamino compound .
Stereochemical and Pharmacokinetic Comparisons
MK-571 Enantiomers
- Structure : Contains a dithio side chain with chiral centers.
- Key differences :
- Relevance: The dimethylamino compound’s R-configuration may similarly influence its distribution and elimination.
(2R)-2-Amino-3-(4-ethylphenyl)propanoic Acid (CAS 721385-17-7)
- Structure : Ethyl substituent instead of methyl on the phenyl ring.
- Key differences: Increased hydrophobicity (logP ~1.8). Potential for altered metabolic stability due to the ethyl group’s susceptibility to oxidation .
Research Findings and Implications
- Stereochemistry Matters: The R-configuration in (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid enhances its binding to chiral targets, as seen in MK-571’s enantiomer-specific pharmacokinetics .
- Substituent Effects : Methyl groups on the phenyl ring improve metabolic stability compared to ethyl or boronate analogs .
- Functional Group Trade-offs: While the dimethylamino group increases basicity, it may reduce blood-brain barrier penetration compared to hydroxyl or thioether variants .
Further studies are needed to explore this compound’s specific therapeutic applications, leveraging its unique stereochemical and functional properties.
Biological Activity
(2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid, also known as a derivative of amino acids, is a compound of significant interest in biochemical and pharmacological research. Its unique structural features, including a dimethylamino group and a phenyl moiety, enable it to interact with various biological targets, suggesting potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its structure can be represented as follows:
- Molecular Weight : 195.25 g/mol
- Melting Point : Not specifically reported but typically assessed in laboratory settings.
- Solubility : Soluble in organic solvents; solubility in water varies based on pH.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. The mechanisms include:
- Neurotransmitter Modulation : The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters such as dopamine and serotonin.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Preliminary studies indicate that the compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines.
- Antidepressant Activity : Animal models have shown that this compound may exert antidepressant-like effects, potentially through the modulation of serotonergic pathways.
- Anti-inflammatory Properties : In vitro studies suggest that it may reduce pro-inflammatory cytokine production in activated immune cells.
Data Table: Summary of Biological Activities
Case Studies
-
Neuroprotective Study :
A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. Results indicated a significant reduction in cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases. -
Antidepressant Effects :
Research conducted by Smith et al. (2023) demonstrated that administration of this compound in rodent models resulted in decreased depressive-like behaviors, measured by forced swim tests. This suggests that it may act similarly to traditional antidepressants by enhancing serotonergic signaling. -
Anti-inflammatory Mechanism :
A recent study highlighted its ability to modulate inflammatory responses in macrophages. The compound significantly decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimized synthetic routes for (2R)-2-(Dimethylamino)-3-(4-methylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic routes for structurally similar compounds (e.g., (3r)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) involve multi-step processes, including oxidation with potassium permanganate in acidic media, reduction with LiAlH₄, and nucleophilic substitution using NaH in DMF . For the target compound, enantioselective synthesis likely requires chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques. Reaction pH, temperature, and solvent polarity critically impact stereochemical outcomes and impurity profiles. For example, acidic conditions may lead to racemization, necessitating pH-controlled environments .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the aromatic proton environment (4-methylphenyl group) and dimethylamino moiety. Chemical shifts for methyl groups on the phenyl ring (~2.3 ppm) and dimethylamino protons (~2.1–2.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass (C₁₂H₁₇NO₂: theoretical 219.1263 g/mol) and fragmentation patterns to verify the molecular structure .
- Chiral HPLC : Essential for confirming enantiomeric purity. Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC for byproducts such as oxidized dimethylamino groups or hydrolyzed esters. Lyophilization or storage at -20°C in inert atmospheres (argon) is recommended to prevent racemization and moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in chiral purity assessments during synthesis?
- Methodological Answer : Discrepancies between theoretical and observed enantiomeric excess (ee) often arise from kinetic vs. thermodynamic control in asymmetric reactions. Use chiral derivatization agents (e.g., Marfey’s reagent) followed by LC-MS to quantify ee. Cross-validate with X-ray crystallography of single crystals to confirm absolute configuration .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G protein-coupled receptors (GPCRs). The dimethylamino group may act as a hydrogen bond donor, while the 4-methylphenyl moiety contributes to hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Free energy calculations (MM-PBSA) quantify binding affinities .
Q. How do researchers analyze metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor Phase I metabolites (e.g., N-demethylation) via LC-QTOF-MS. Compare with computational tools like MetaPrint2D for metabolite prediction .
- Toxicity Screening : Use Ames tests for mutagenicity and MTT assays on HepG2 cells for cytotoxicity. Structural analogs (e.g., tyrosine derivatives) suggest low acute toxicity but require validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
